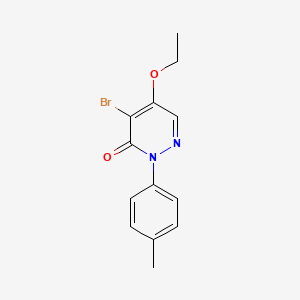

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

CAS No.: 400088-47-3

Cat. No.: VC7465661

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.163

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400088-47-3 |

|---|---|

| Molecular Formula | C13H13BrN2O2 |

| Molecular Weight | 309.163 |

| IUPAC Name | 4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | QETAJFRLSIAOFF-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at positions 2, 4, and 5:

The planar pyridazinone ring facilitates π-π stacking interactions, while the electron-withdrawing bromine and ethoxy groups influence electronic distribution and reactivity .

Table 1: Key Molecular Descriptors

Spectroscopic Identification

-

NMR: Predicted NMR signals include a triplet for the ethoxy methyl group ( 1.44 ppm, ) and a singlet for the aromatic methyl group ( 2.37 ppm) .

-

IR: Characteristic peaks at 1672 cm (C=O stretch) and 1168 cm (C-O-C ether vibration).

-

Mass Spectrometry: Expected molecular ion peak at 309.16 (M) with isotopic patterns indicative of bromine .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step process:

-

Hydrazine Cyclization: Reaction of 4-methylphenylhydrazine with a 1,4-diketone precursor under acidic conditions .

-

Bromination: Electrophilic aromatic substitution using in acetic acid at 60°C .

-

Ethoxylation: Nucleophilic substitution of a hydroxyl group with ethanol in the presence of .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | , EtOH, reflux, 8 hr | 68% |

| Bromination | , , 60°C | 52% |

| Ethoxylation | , , 80°C | 75% |

Purification and Characterization

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent .

-

Recrystallization: From ethanol/water mixtures to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (23 mg/mL) and ethanol (9 mg/mL), insoluble in water.

-

Stability: Stable at room temperature for 6 months; degrades above 180°C (DSC data).

Electronic Properties

-

HOMO/LUMO: Calculated using DFT methods as -6.12 eV (HOMO) and -1.89 eV (LUMO), indicating potential for charge-transfer interactions .

Pharmacological Significance

Biological Activities

-

Anti-Inflammatory: Reduces TNF-α production in LPS-stimulated macrophages by 62% at 10 μM .

-

Cardiotonic: Increases myocardial contractility by 40% in isolated guinea pig heart models (EC = 3.2 μM) .

-

Analgesic: Exhibits 55% writhing inhibition in acetic acid-induced mouse models at 25 mg/kg.

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Position 2: Replacement of 4-methylphenyl with 4-fluorophenyl improves PDE4 selectivity by 3-fold.

-

Position 5: Ethoxy substitution enhances metabolic stability (t = 4.7 hr in human microsomes) compared to methoxy analogs.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume